4-methyl-3-(2-methylfuran-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
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Overview
Description
4-METHYL-3-(2-METHYL-3-FURYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE is a complex organic compound that features a triazole ring, a furan ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of radical trifluoromethylation techniques .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-(2-METHYL-3-FURYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl and furan groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
4-METHYL-3-(2-METHYL-3-FURYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-METHYL-3-(2-METHYL-3-FURYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The trifluoromethyl group, for instance, can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The furan and triazole rings may also contribute to the compound’s overall biological activity by interacting with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-triazole: Shares the triazole ring but lacks the furan and trifluoromethyl groups.
2-Methyl-3-furyl disulfide: Contains the furan ring but differs in other structural aspects.
Trifluoromethyl ketones: Feature the trifluoromethyl group but have different core structures.
Uniqueness
4-METHYL-3-(2-METHYL-3-FURYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE is unique due to its combination of a triazole ring, a furan ring, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H14F3N3OS |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-methyl-3-(2-methylfuran-3-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C16H14F3N3OS/c1-10-13(6-7-23-10)14-20-21-15(22(14)2)24-9-11-4-3-5-12(8-11)16(17,18)19/h3-8H,9H2,1-2H3 |
InChI Key |
XGOITXRYXAQAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(N2C)SCC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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